molecular formula C9H18O2 B13102448 (4-Methoxy-4-methylcyclohexyl)methanol CAS No. 1637310-66-7

(4-Methoxy-4-methylcyclohexyl)methanol

Cat. No.: B13102448
CAS No.: 1637310-66-7
M. Wt: 158.24 g/mol
InChI Key: UKBJWLZFVUJOFJ-UHFFFAOYSA-N
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Description

(4-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O2. It is classified as a higher alicyclic primary alcohol. This compound is known for its colorless, oily appearance and faint mint-like odor. It exists in both cis and trans isomers, depending on the relative positions of the methoxy and hydroxymethyl groups on the cyclohexane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxy-4-methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, resulting in the formation of the desired alcohol.

Industrial Production Methods

Industrial production of this compound is often a byproduct in the production of cyclohexanedimethanol, a commodity chemical. This occurs during the hydrogenation of dimethyl terephthalate . The reaction can be summarized as follows:

C6H4(CO2CH3)2+8H2CH3C6H10CH2OH+2CH3OH+H2OC_6H_4(CO_2CH_3)_2 + 8H_2 \rightarrow CH_3C_6H_{10}CH_2OH + 2CH_3OH + H_2O C6​H4​(CO2​CH3​)2​+8H2​→CH3​C6​H10​CH2​OH+2CH3​OH+H2​O

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to simpler alcohols.

    Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexane derivatives.

Scientific Research Applications

(4-Methoxy-4-methylcyclohexyl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylcyclohexyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to corresponding aldehydes or ketones . The compound’s effects are mediated through its interactions with specific receptors and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

1637310-66-7

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(4-methoxy-4-methylcyclohexyl)methanol

InChI

InChI=1S/C9H18O2/c1-9(11-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3

InChI Key

UKBJWLZFVUJOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CO)OC

Origin of Product

United States

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